2-Hydroxyamino-2-methyl-3-pentanone oxime acetate 2-Hydroxyamino-2-methyl-3-pentanone oxime acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18437506
InChI: InChI=1S/C8H16N2O3/c1-5-7(8(3,4)10-12)9-13-6(2)11/h10,12H,5H2,1-4H3/b9-7+
SMILES:
Molecular Formula: C8H16N2O3
Molecular Weight: 188.22 g/mol

2-Hydroxyamino-2-methyl-3-pentanone oxime acetate

CAS No.:

Cat. No.: VC18437506

Molecular Formula: C8H16N2O3

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxyamino-2-methyl-3-pentanone oxime acetate -

Specification

Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
IUPAC Name [(E)-[2-(hydroxyamino)-2-methylpentan-3-ylidene]amino] acetate
Standard InChI InChI=1S/C8H16N2O3/c1-5-7(8(3,4)10-12)9-13-6(2)11/h10,12H,5H2,1-4H3/b9-7+
Standard InChI Key UMEIKEMWIZXANV-VQHVLOKHSA-N
Isomeric SMILES CC/C(=N\OC(=O)C)/C(C)(C)NO
Canonical SMILES CCC(=NOC(=O)C)C(C)(C)NO

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s structural complexity arises from its oxime and hydroxylamine functional groups, which confer reactivity toward nucleophilic and electrophilic agents. X-ray crystallography data remains unavailable, but its IUPAC name—2-(hydroxyamino)-2-methylpentan-3-one oxime acetate—hints at a branched carbon chain with acetate and oxime moieties .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number57338-32-6
Molecular FormulaC8H16N2O3\text{C}_8\text{H}_{16}\text{N}_2\text{O}_3 or C8H18N2O4\text{C}_8\text{H}_{18}\text{N}_2\text{O}_4
Molecular Weight188.22 g/mol
AppearanceLiquid
Purity (Commercial)≥99%

Synthesis and Industrial Production

Synthetic Pathways

Synthesis typically involves the condensation of 2-methyl-3-pentanone with hydroxylamine, followed by acetylation to stabilize the oxime intermediate. Reaction conditions—such as temperature (60–80°C), solvent polarity, and catalyst use—critically influence yield and purity. For instance, acetic anhydride is employed as both a solvent and acetylating agent, enabling one-pot synthesis.

Scalability and Challenges

Industrial production faces hurdles in minimizing byproducts like N-nitrosamines, which form under acidic conditions . Suppliers such as Chemlyte Solutions and Zibo Hangyu Biotechnology Development Co., Ltd., optimize protocols to achieve >99% purity, albeit with trade-offs in energy consumption .

Applications in Industry and Research

Agrochemical Intermediates

The compound’s oxime group acts as a chelating agent in pesticide formulations, enhancing metal ion coordination in herbicides like glyphosate analogs . Its role in synthesizing antifungal agents stems from its ability to disrupt microbial cell membranes via hydrogen bonding .

SupplierPurityPackagingApplication
Chemlyte Solutions99.0%Grams/KilogramsR&D, surfactants
Zibo Hangyu Biotechnology99%CustomPesticides, polymer monomers
Weifang Yangxu Group Co., Ltd.99%1 mg–1 kgAntifungal agents

Future Research Directions

Mechanistic Studies

Elucidating the compound’s binding affinity for neuronal receptors (e.g., NMDA) could unlock neuropharmacological applications. Computational modeling using density functional theory (DFT) may predict reactive sites for targeted drug design.

Environmental Impact

Long-term ecotoxicological studies are imperative, given its use in agrochemicals. Metabolite profiling in soil and water systems will clarify persistence and bioaccumulation risks.

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